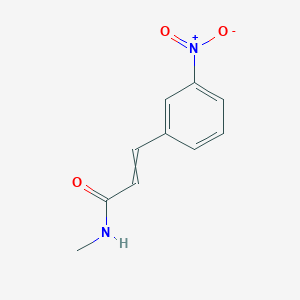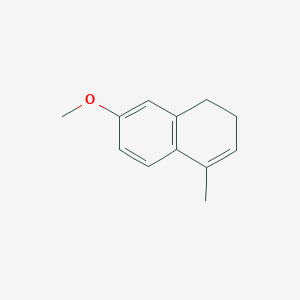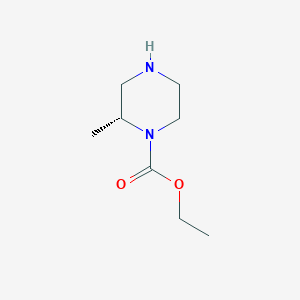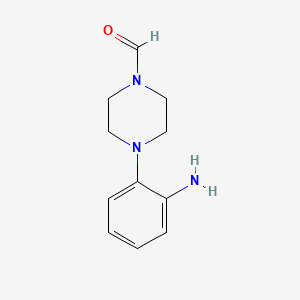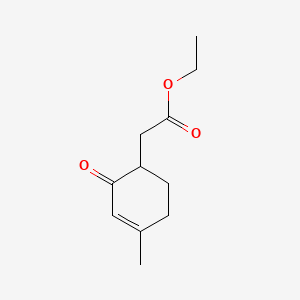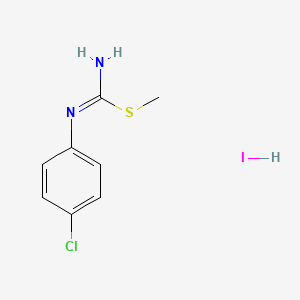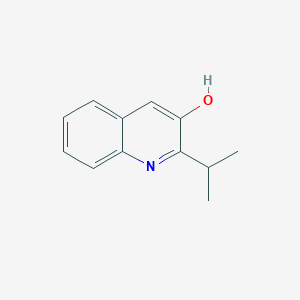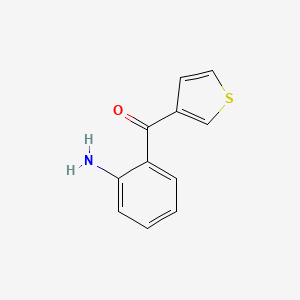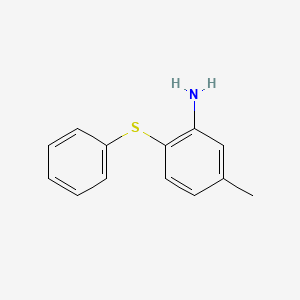
5-methyl-2-phenylsulfanylaniline
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenylsulfanylaniline can be achieved through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to electrophilic substitution reactions to introduce the methyl and phenylsulfanyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-methyl-2-phenylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups to the aromatic ring .
科学的研究の応用
5-methyl-2-phenylsulfanylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 5-methyl-2-phenylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Similar compounds to 5-methyl-2-phenylsulfanylaniline include other phenylamine derivatives with different substituents on the aromatic ring, such as:
- 2-Methyl-phenylamine
- 4-Methyl-phenylamine
- 2-Phenylsulfanyl-phenylamine .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H13NS |
|---|---|
分子量 |
215.32 g/mol |
IUPAC名 |
5-methyl-2-phenylsulfanylaniline |
InChI |
InChI=1S/C13H13NS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
InChIキー |
FHKOBWXRJDNJJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

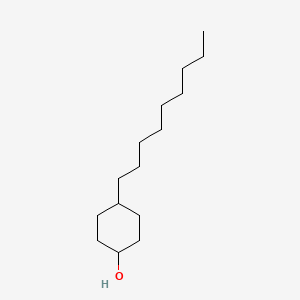
![ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8653537.png)
